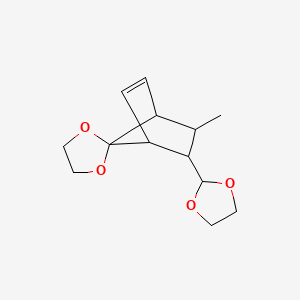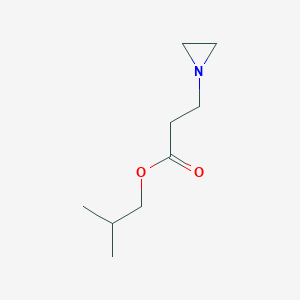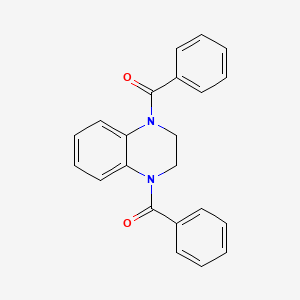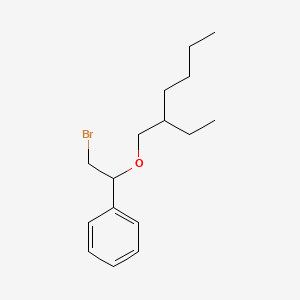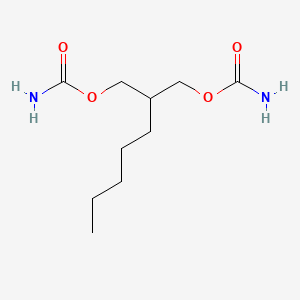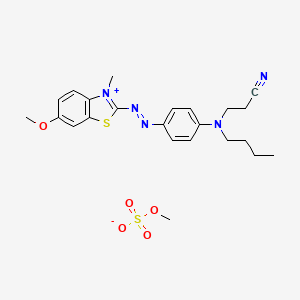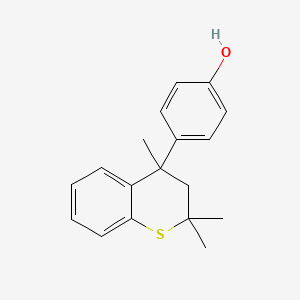
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-: is an organic compound with the molecular formula C18H20O2S It is a derivative of phenol and benzothiopyran, characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a dihydrobenzothiopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,2,4-trimethyl-1,2-dihydroquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products
Applications De Recherche Scientifique
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and benzothiopyran moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Similar structure but with an oxygen atom instead of sulfur.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzofuran-4-yl)-: Contains a furan ring instead of a thiopyran ring.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiazole-4-yl)-: Features a thiazole ring instead of a thiopyran ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-.
Propriétés
Numéro CAS |
24195-45-7 |
|---|---|
Formule moléculaire |
C18H20OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenol |
InChI |
InChI=1S/C18H20OS/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 |
Clé InChI |
NRZSTQWBQJYRAN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


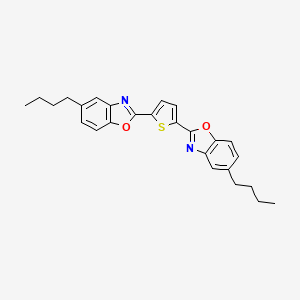

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
